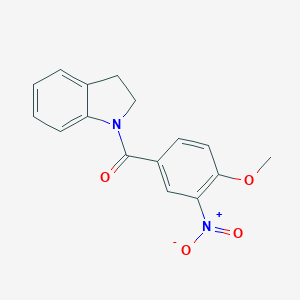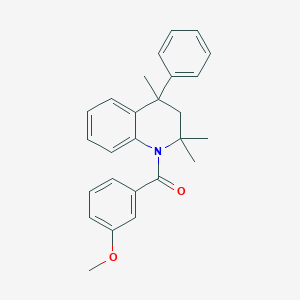![molecular formula C15H12F3N3 B447601 4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile](/img/structure/B447601.png)
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a nicotinonitrile core substituted with dimethyl and trifluoromethyl-phenylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile typically involves a multi-step process:
Formation of the Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core. This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions. This step often requires the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Trifluoromethyl-Phenylamino Group: The final step involves the nucleophilic aromatic substitution reaction where the trifluoromethyl-phenylamino group is attached to the nicotinonitrile core. This reaction typically uses a trifluoromethyl aniline derivative and a suitable leaving group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the nicotinonitrile core facilitates its integration into biological systems. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.
相似化合物的比较
Similar Compounds
- 4,6-Dimethyl-2-(3-chlorophenylamino)-nicotinonitrile
- 4,6-Dimethyl-2-(3-bromophenylamino)-nicotinonitrile
- 4,6-Dimethyl-2-(3-methylphenylamino)-nicotinonitrile
Uniqueness
Compared to its analogs, 4,6-Dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it a more potent and durable candidate for various applications, particularly in medicinal chemistry where such properties are highly desirable.
属性
分子式 |
C15H12F3N3 |
|---|---|
分子量 |
291.27g/mol |
IUPAC 名称 |
4,6-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12F3N3/c1-9-6-10(2)20-14(13(9)8-19)21-12-5-3-4-11(7-12)15(16,17)18/h3-7H,1-2H3,(H,20,21) |
InChI 键 |
QWTKKFHPGHQVIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=CC(=C2)C(F)(F)F)C |
规范 SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=CC(=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-dichlorophenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B447518.png)

![2-(3-fluorophenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447521.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447523.png)
![8-nitro-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B447525.png)
![(4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B447526.png)

![5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447528.png)
![8-ethoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447529.png)
![7-fluoro-4,4-dimethyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B447531.png)
![10-(4-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B447534.png)
![2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447539.png)
![2-(1,3-benzothiazol-2-yl)-4-[(propylimino)methyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447540.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B447541.png)
